1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-18-13(6-7-19-2)9-15-20(16,17)10-11-4-3-5-12(14)8-11/h3-5,8,13,15H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYHHOOAUVNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution and sulfonamide bond formation. Key steps include:
- Step 1 : Reacting 3-chlorophenylmethanesulfonyl chloride with 2-methoxy-4-(methylsulfanyl)butylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Optimization : Monitoring reaction progress using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures minimal side products. Elevated temperatures (40–50°C) may improve reaction rates but require careful control to avoid decomposition .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methoxy at δ ~3.3 ppm, methylsulfanyl at δ ~2.1 ppm) and confirm regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 392.08 for CHClNOS) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What are the critical structural features influencing this compound’s physicochemical properties?
- The 3-chlorophenyl group enhances lipophilicity (logP ~3.2), impacting membrane permeability.
- The methylsulfanyl butyl chain introduces steric bulk and potential metabolic stability via sulfur oxidation resistance .
- The methoxy group modulates electronic effects, influencing hydrogen-bonding capacity (calculated polar surface area: ~75 Ų) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .
- Chain Modification : Shorten or elongate the butyl chain to evaluate steric tolerance in enzyme active sites (e.g., cytochrome P450 inhibition assays) .
- Metabolic Stability : Introduce deuterium at the methoxy or methylsulfanyl positions to probe metabolic hotspots via LC-MS/MS stability studies .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Dose-Response Curves : Perform IC determinations in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific artifacts .
- Off-Target Screening : Use kinase profiling panels or thermal shift assays to identify unintended interactions that may confound results .
- Solubility Adjustments : Pre-dissolve the compound in DMSO with <0.1% Tween-80 to mitigate aggregation-related false negatives .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX; PDB ID 4IH) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the sulfonamide group and Thr .
- QSAR Modeling : Corrogate substituent descriptors (e.g., Hammett σ values) with IC data to derive predictive activity equations .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?
- Purification Bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) for multi-gram batches .
- Byproduct Formation : Optimize stoichiometry (amine:sulfonyl chloride ratio 1.1:1) to minimize unreacted starting materials .
- Stability Issues : Store the compound under nitrogen at –20°C to prevent sulfoxide formation from the methylsulfanyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
